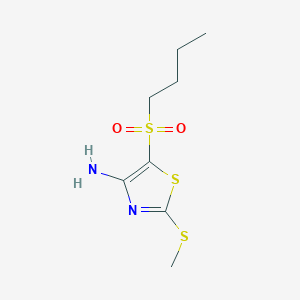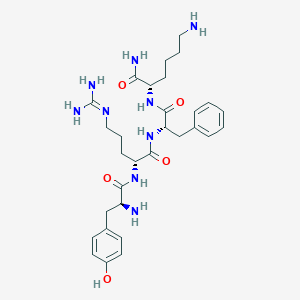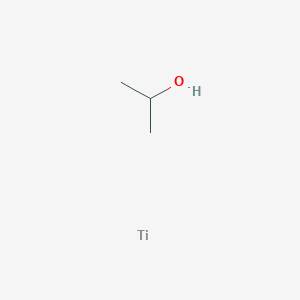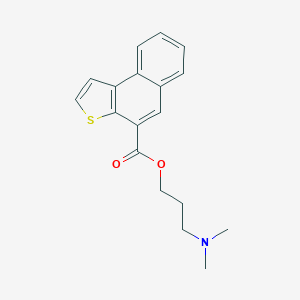![molecular formula C15H21NO B044107 3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol CAS No. 115399-96-7](/img/structure/B44107.png)
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol, commonly known as PEPA, is a compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential use as a research tool for studying the function of AMPA receptors in the brain. In
作用机制
PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. The activation of AMPA receptors by PEPA is fast and reversible, making it an ideal research tool for studying the dynamics of synaptic transmission.
生化和生理效应
PEPA has been shown to enhance the excitatory synaptic transmission in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons. These effects are consistent with the activation of AMPA receptors by PEPA.
实验室实验的优点和局限性
PEPA has several advantages as a research tool for studying AMPA receptors. It is highly selective for AMPA receptors and does not activate other types of ionotropic glutamate receptors, such as NMDA receptors. It is also fast-acting and reversible, allowing researchers to study the dynamics of synaptic transmission in real-time. However, there are some limitations to using PEPA in lab experiments. It is not suitable for studying the long-term effects of AMPA receptor activation, as it rapidly desensitizes the receptors. It is also not suitable for studying the effects of AMPA receptor activation in vivo, as it does not cross the blood-brain barrier.
未来方向
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used in vivo. Another area of interest is the development of compounds that can selectively modulate the activity of specific AMPA receptor subtypes. Finally, there is a need for more research on the long-term effects of AMPA receptor activation and the role of these receptors in neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
PEPA is a valuable research tool for studying the function of AMPA receptors in the brain. Its selectivity, fast-acting nature, and reversible effects make it an ideal compound for studying the dynamics of synaptic transmission. While there are some limitations to using PEPA in lab experiments, its potential applications in neuroscience research are vast. Future research on PEPA and related compounds will undoubtedly lead to a deeper understanding of the mechanisms underlying learning, memory, and neurological disorders.
合成方法
PEPA can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2,3-dibromo-5,6-dimethoxy-1,4-benzoquinone. The resulting product is then subjected to a series of reactions, which ultimately yield PEPA. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学研究应用
PEPA has been extensively used as a research tool for studying the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PEPA is a selective agonist of AMPA receptors and can activate these receptors in a dose-dependent manner. By studying the effects of PEPA on AMPA receptors, researchers can gain insights into the mechanisms underlying synaptic plasticity and memory formation.
属性
CAS 编号 |
115399-96-7 |
|---|---|
产品名称 |
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C15H21NO/c17-15-13-6-7-14(15)11-16(10-13)9-8-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
InChI 键 |
YWHCRTOBFQNRGH-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
规范 SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
同义词 |
3-PABCOO 3-phenethyl-3-azabicyclo(3.2.1)octan-8-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



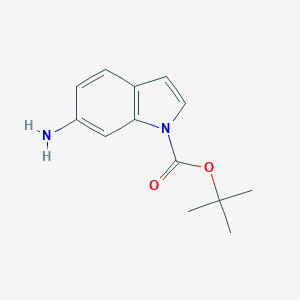
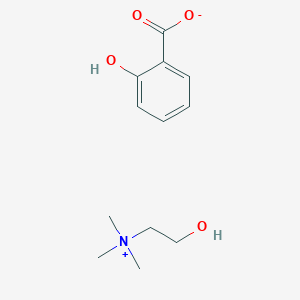
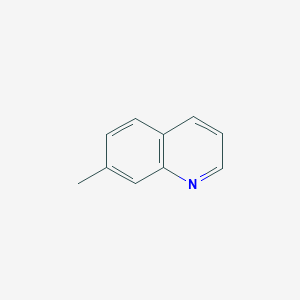

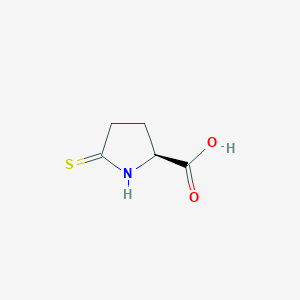
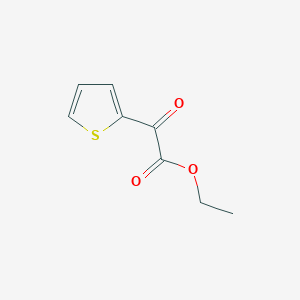
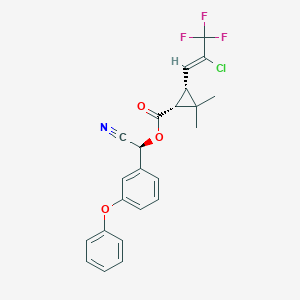
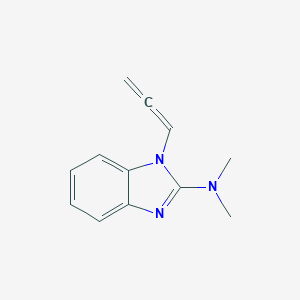
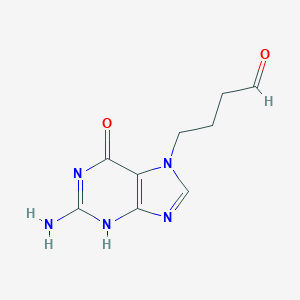
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
